molecular formula C16H24N2O3 B2991461 N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034364-06-0

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2991461
CAS No.: 2034364-06-0
M. Wt: 292.379
InChI Key: ZPNTUDUHSCLIGN-UHFFFAOYSA-N
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Description

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a sec-butyl group, a tetrahydro-2H-pyran-4-ylmethoxy group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydro-2H-pyran-4-ylmethoxy intermediate: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst.

    Nicotinamide coupling: The protected intermediate is then coupled with nicotinic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Introduction of the sec-butyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the sec-butyl and tetrahydro-2H-pyran-4-ylmethoxy groups.

    N-(tert-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    N-(sec-butyl)-6-methoxynicotinamide: Lacks the tetrahydro-2H-pyran-4-yl group.

Uniqueness

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the presence of both the sec-butyl and tetrahydro-2H-pyran-4-ylmethoxy groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-12(2)18-16(19)14-4-5-15(17-10-14)21-11-13-6-8-20-9-7-13/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNTUDUHSCLIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN=C(C=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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